Angucyclines
Angucyclines are a class of antibiotics derived from the anguimycin natural product family, which display potent antimicrobial activity against various Gram-positive bacteria and some Gram-negative bacteria. These compounds exhibit unique chemical structures characterized by macrocyclic lactones, often featuring at least one oxygen bridge. Angucyclines possess broad-spectrum antibacterial properties and are known for their ability to inhibit bacterial protein synthesis, leading to cell death. They are particularly valuable in the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. Due to their mechanism of action and favorable pharmacokinetic properties, angucyclines offer a promising therapeutic alternative for treating antibiotic-resistant infections. Their potential as anti-inflammatory agents is also being explored in various preclinical studies, making them a subject of interest in both clinical and research settings.

構造 | 化学名 | CAS | MF |
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Tetrangomycin | 188399-35-1 | C19H14O5 |
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Allocyclinone B; 13-Chloro | 2088642-93-5 | C24H16Cl2O8 |
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7,12-DIHYDRO-10-METHYLBENZ(A)ANTHRACENE-7,12-DIONE | 145958-83-4 | C19H12O2 |
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Rubiginone D2 | 274913-71-2 | C20H16O6 |
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Tetrangomycin; (ξ)-form, 1ξ-Alcohol, 8-Me ether | 131919-11-4 | C20H18O5 |
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Tetrangomycin; (R)-form, 8-O-α-L-Rhamnopyranoside | 2094658-01-0 | C25H24O9 |
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1,6,8-Trihydroxy-3-methylbenz[a]anthracene-7,12-dione; 1,8-Di-O-α-L-rhamnopyranoside | 1632307-48-2 | C31H32O13 |
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Urdamycin B; 5B-Epimer, 4B-deglycosyl | 147094-42-6 | C31H34O10 |
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Dioxamycin; 2-Epimer, 4a,12b-dideoxy, 4a,12b-didehydro | 1342200-33-2 | C38H38O13 |
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2-hydroxytetraphene-7,12-dione | 69847-21-8 | C18H10O3 |
関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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